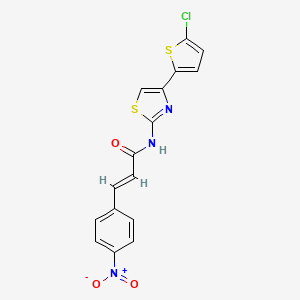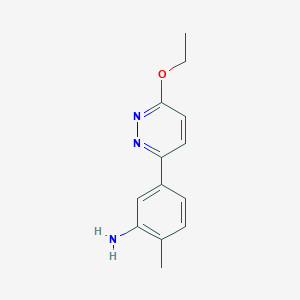![molecular formula C19H28N2O3S B2991676 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide CAS No. 2380072-00-2](/img/structure/B2991676.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide, also known as MTPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTPA is a thioether-containing amide that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have several biochemical and physiological effects. In animal studies, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to reduce inflammation and pain. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has also been found to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. One area of research could be focused on the development of new drugs based on the structure of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. Another area of research could be focused on understanding the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide in more detail. Additionally, research could be focused on developing new methods for synthesizing N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide that are more efficient and cost-effective. Overall, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has the potential to be a valuable tool for scientific research and could have important applications in the development of new drugs for the treatment of pain and inflammation.
合成法
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide involves a multi-step process that starts with the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 2-bromo-1-phenylethanol to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-bromo-1-phenylethanol. This intermediate is then reacted with potassium thioacetate to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide. The final step involves the reaction of N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide with 2-bromo-1-phenylethanol to form N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide.
科学的研究の応用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is in the field of medicinal chemistry. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
特性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16(24-17-5-3-2-4-6-17)18(22)20-15-19(7-13-25-14-8-19)21-9-11-23-12-10-21/h2-6,16H,7-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHJCLWBJMQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCSCC1)N2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

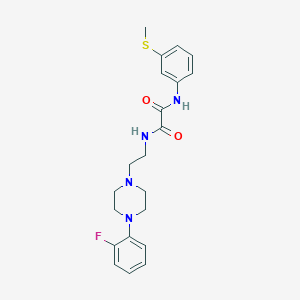
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)
![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)
![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2991600.png)
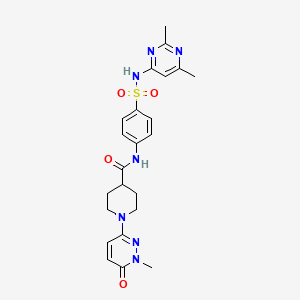
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2991603.png)
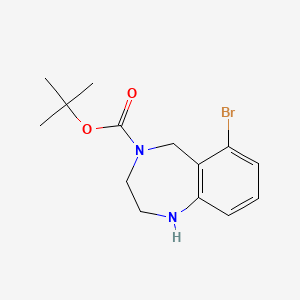
![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)
